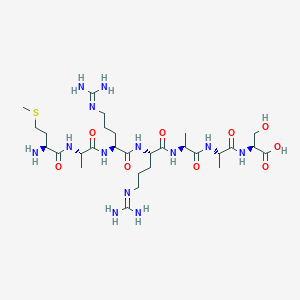![molecular formula C8H14N2OS2 B15167308 N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide CAS No. 872578-97-7](/img/structure/B15167308.png)
N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide: is a chemical compound with the molecular formula C8H14N2OS2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a disulfide bond, an amine group, and a prop-2-ynamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol compound such as 3-mercaptopropylamine in the presence of an oxidizing agent like hydrogen peroxide or iodine.
Amidation Reaction: The next step involves the reaction of the disulfide compound with prop-2-ynoic acid or its derivatives under amidation conditions. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond in N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide can undergo oxidation to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds.
Biology: The compound can be used in the study of redox biology due to its disulfide bond, which is relevant in protein folding and cellular redox states.
Industry: Used in the production of polymers and materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to thiols or oxidized to higher oxidation states, making it a versatile molecule in various biochemical pathways. The amine group can also participate in nucleophilic substitution reactions, adding to its reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N’-Disulfide diethylamine: Similar in having a disulfide bond and amine groups.
N-(2-Mercaptoethyl)prop-2-ynamide: Similar in having a prop-2-ynamide moiety and thiol group.
Uniqueness
N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide is unique due to the combination of its disulfide bond, amine group, and prop-2-ynamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
872578-97-7 |
|---|---|
Molecular Formula |
C8H14N2OS2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
N-[2-(3-aminopropyldisulfanyl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C8H14N2OS2/c1-2-8(11)10-5-7-13-12-6-3-4-9/h1H,3-7,9H2,(H,10,11) |
InChI Key |
HNPZSLFLZKXYNI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCCSSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)

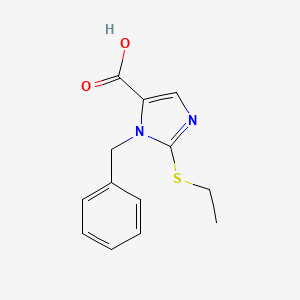
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)

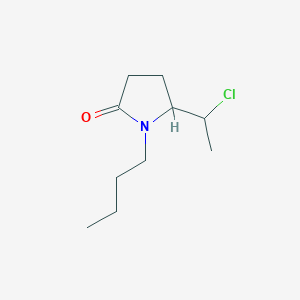
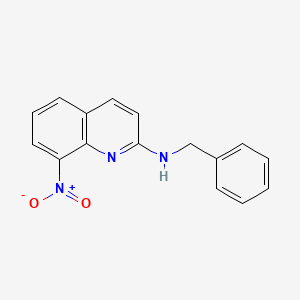
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
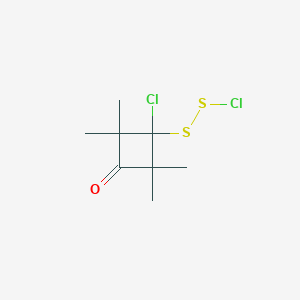
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
